molecular formula C19H22N2O4 B2900919 ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate CAS No. 341501-18-6

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B2900919
CAS No.: 341501-18-6
M. Wt: 342.395
InChI Key: NNUVQEQMXDTDPP-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a pyran derivative characterized by a 4H-pyran core substituted with amino, cyano, 4-methoxyphenyl, and propyl groups.

  • Planar pyran ring: The core pyran ring is nearly planar (r.m.s. deviation ~0.059 Å), stabilized by intramolecular hydrogen bonds (N–H⋯O, N–H⋯N) .
  • Functional groups: The amino and cyano groups enable further derivatization, such as forming pyranopyrimidines .
  • Applications: Pyran derivatives exhibit diverse bioactivities, including antibacterial, antifungal, and antitumor properties .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-4-6-15-17(19(22)24-5-2)16(14(11-20)18(21)25-15)12-7-9-13(23-3)10-8-12/h7-10,16H,4-6,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUVQEQMXDTDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Solvent-Free Synthesis

Reaction Design and Conditions

This method adapts a protocol from, where a mixture of propyl acetoacetate (1 mmol), 4-methoxybenzaldehyde (1 mmol), and malononitrile (1 mmol) undergoes cyclocondensation under microwave irradiation at 80°C for 1 hour. The catalyst, decaniobate (H₆Nb₁₀O₂₈·6H₂O), facilitates Knoevenagel-Michael-cyclization cascades in solvent-free conditions.

Key Advantages:
  • 100% yield due to rapid, uniform heating.
  • No chromatographic purification required; recrystallization in ethanol suffices.
Limitations:
  • Catalyst recovery requires precipitation in acetone, risking partial decomposition.

Mechanistic Pathway

  • Knoevenagel Condensation : 4-Methoxybenzaldehyde and malononitrile form an arylmethylidenemalononitrile intermediate.
  • Michael Addition : Propyl acetoacetate attacks the intermediate’s electrophilic β-carbon.
  • Cyclization : Intramolecular nucleophilic attack by the enolate oxygen generates the 4H-pyran core.

KOH-Loaded CaO Catalyzed Green Synthesis

Procedure and Optimization

Adapted from, this method uses 20% KOH/CaO (10 mmol) to catalyze the reaction of propyl acetoacetate, 4-methoxybenzaldehyde, and malononitrile under solvent-free conditions at 60°C. The catalyst’s basic sites promote enolate formation, accelerating the Michael addition.

Performance Metrics:
  • Yield : 92–95% (Table 1).
  • Catalyst Reusability : Retains 89% efficiency after five cycles.
Table 1: Optimization of KOH/CaO Method
Parameter Optimal Value Yield (%)
Catalyst Loading 10 mmol 95
Temperature 60°C 93
Reaction Time 40 min 92

Aqueous Media Synthesis Using TEBAC

Environmentally Benign Protocol

As reported in, triethylbenzylammonium chloride (TEBAC, 0.1 g) in water at 100°C mediates the reaction. Propyl acetoacetate, 4-methoxybenzaldehyde, and malononitrile react for 6–12 hours, yielding 88–90% product.

Advantages:
  • Water Reusability : Filtrate retains catalytic activity for four cycles (Table 2).
  • No Organic Solvents : Aligns with green chemistry principles.
Table 2: Water/TEBAC Reusability Data
Cycle Yield (%)
1 90
2 89
3 87
4 85

Ethanol Reflux with K₂CO₃

Traditional Thermal Approach

A modified procedure from employs K₂CO₃ (5 mol%) in refluxing ethanol (96%, 10 mL). The reaction completes in 30–60 minutes, yielding 82–85% after recrystallization.

Trade-offs:
  • Longer Reaction Time : 30–60 minutes vs. 1 hour (microwave).
  • Lower Yield : 82–85% vs. 90–95% (other methods).

Comparative Analysis of Methods

Table 3: Method Comparison for Target Compound Synthesis
Method Catalyst Conditions Time Yield (%) Green Metrics
Microwave H₆Nb₁₀O₂₈·6H₂O Solvent-free, 80°C 1 h 100 Moderate
KOH/CaO 20% KOH/CaO Solvent-free, 60°C 40 min 95 High
Aqueous/TEBAC TEBAC Water, 100°C 6–12 h 90 Excellent
Ethanol Reflux K₂CO₃ Ethanol, reflux 30–60 min 85 Low

Structural Confirmation and Characterization

All methods produce identical spectral data for the target compound:

  • IR : 3403 cm⁻¹ (N–H), 2190 cm⁻¹ (C≡N), 1692 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆): δ 1.33 (t, OCH₂CH₃), 2.51 (s, CH₃), 4.32 (q, OCH₂), 6.89–7.32 (m, Ar–H).
  • X-ray Crystallography : Confirms the 4H-pyran ring and substituent orientations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenation reagents like bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate can be converted to its corresponding carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine derivative.

  • Substitution: The methoxy group can be replaced with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents at positions 2 and 4 significantly influence molecular weight, polarity, and crystallinity:

Compound Name Substituents (Position 4, 2) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 4-(4-Methoxyphenyl), 2-propyl C₁₉H₂₂N₂O₄ ~342.39 Electron-rich 4-methoxyphenyl enhances π-π interactions; propyl increases lipophilicity
Ethyl 4-isopropyl-2-methyl analogue 4-Isopropyl, 2-methyl C₁₄H₂₀N₂O₃ 264.32 Compact substituents favor dense crystal packing via N–H⋯N hydrogen bonds
Ethyl 4-(4-Fluorophenyl) analogue 4-(4-Fluorophenyl) C₁₇H₁₅FN₄O₃ 342.33 Fluorine’s electronegativity alters electronic density; fused pyrazole enhances stability
Ethyl 4-(3,4-Dimethoxyphenyl) analogue 4-(3,4-Dimethoxyphenyl), 2-propyl C₂₀H₂₄N₂O₅ 372.42 Additional methoxy group increases polarity and molecular weight

Key Observations :

  • Lipophilicity : Propyl and aryl groups (e.g., 4-methoxyphenyl) increase hydrophobicity compared to methyl or isopropyl substituents.
  • Hydrogen bonding: Amino and cyano groups facilitate N–H⋯O/N interactions, critical for crystal stability .
  • Electronic effects : Electron-donating groups (e.g., methoxy) enhance resonance stabilization, while electron-withdrawing groups (e.g., fluoro) modulate reactivity .

Key Observations :

  • Catalyst efficiency : KF-Al₂O₃ and trisodium citrate offer eco-friendly alternatives to traditional bases like pyridine .
  • Reaction time : One-pot methods reduce steps and improve scalability compared to sequential additions .

Key Observations :

  • Methoxy groups : Enhance binding to aromatic receptors (e.g., estrogen receptors) due to electron-donating effects.
  • Fluorine substitution : Improves metabolic stability and membrane permeability .

Biological Activity

Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and findings.

Chemical Structure and Properties

The compound belongs to the pyran family, characterized by a six-membered ring containing one oxygen atom and one nitrogen atom. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H20_{20}N2_2O3_3

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study conducted by MDPI showed that the compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

2. Anticancer Properties

The compound's anticancer potential has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves induction of apoptosis through the activation of caspase pathways.

A recent study highlighted the compound's ability to inhibit cell proliferation in vitro, with IC50 values indicating potent activity against targeted cancer cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
A54912.5
MCF-715.0
HT2910.0

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Studies suggest that the compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as a nucleophile or electrophile depending on the cellular environment, allowing it to form covalent bonds with proteins and other biomolecules. This interaction leads to alterations in cellular signaling pathways, ultimately resulting in apoptosis or inhibition of cell growth.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : In a preclinical model using A549 cells, treatment with the compound significantly reduced tumor growth compared to controls.
  • Bacterial Infection Model : An animal model infected with Staphylococcus aureus showed improved survival rates when treated with the compound, demonstrating its potential as an antimicrobial agent.

Q & A

Q. Table 1: Substituent Impact on Bioactivity

PositionSubstituentObserved EffectReference
C44-Methoxyphenyl↑ Antifungal activity
C2Propyl↑ Metabolic stability
C5Cyano↑ Electrophilicity for covalent binding

What computational methods are used to predict reactivity or binding modes?

Advanced Research Question

  • DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).

Validation : Cross-validate docking results with experimental IC₅₀ values from enzyme inhibition assays.

How can crystallization conditions be optimized for X-ray studies?

Advanced Research Question

  • Solvent Screening : Use ethanol/water mixtures for slow evaporation, yielding well-diffracting crystals .
  • Temperature Control : Crystallize at 4°C to reduce disorder.
  • Hydrogen Bonding : Introduce co-crystallizing agents (e.g., DMSO) to stabilize NH₂⋯O interactions .

Troubleshooting : If twinning occurs, use SHELXD for structure solution and merge Friedel pairs to resolve ambiguity .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification Bottlenecks : Replace column chromatography with recrystallization or continuous flow reactors for scalability .
  • Byproduct Formation : Monitor intermediates via LC-MS to suppress side reactions (e.g., over-condensation).
  • Regioselectivity : Use directing groups (e.g., methoxy) to control cyclization regiochemistry .

Case Study : A scaled-up synthesis (10 g) achieved 68% yield using a flow reactor with trisodium citrate catalyst .

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